dimethyl- CAS No. 874200-43-8](/img/structure/B14190750.png)
Silane, [(1R)-2-cyclopenten-1-ylmethoxy](1,1-dimethylethyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to carbon atoms. This particular compound features a cyclopentenyl group, which is a five-membered ring containing one double bond, attached to a silicon atom through a methoxy group. The silicon atom is further bonded to a tert-butyl group and two methyl groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- typically involves the reaction of a cyclopentenylmethanol derivative with a silane precursor. One common method is the hydrosilylation reaction, where a hydrosilane (such as dimethylsilane) reacts with the cyclopentenylmethanol in the presence of a catalyst, often a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction proceeds through the addition of the Si-H bond across the double bond of the cyclopentenyl group, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules through its reactive silicon atom. This reactivity allows it to modify surfaces, form cross-linked networks, and interact with biological molecules. The specific pathways and targets depend on the context of its application, such as in drug delivery or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Cyclopentylmethyldimethylsilane: Similar structure but with a cyclopentyl group instead of a cyclopentenyl group.
Uniqueness
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- is unique due to the presence of the cyclopentenyl group, which imparts specific reactivity and properties not found in simpler silanes. This makes it valuable for specialized applications where such reactivity is desired.
Propriétés
Numéro CAS |
874200-43-8 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
tert-butyl-[[(1R)-cyclopent-2-en-1-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-10-11-8-6-7-9-11/h6,8,11H,7,9-10H2,1-5H3/t11-/m0/s1 |
Clé InChI |
VKLWNKCTQVDRLT-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCC=C1 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


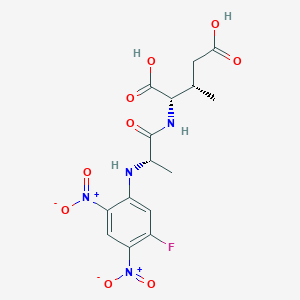
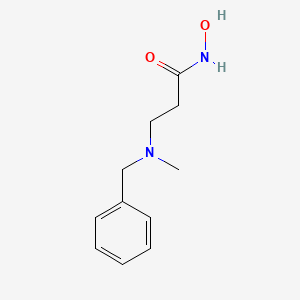
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
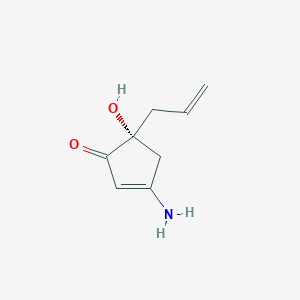
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
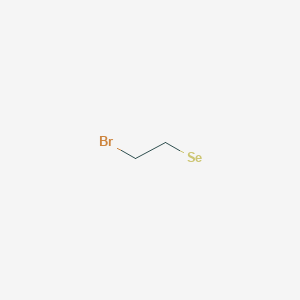
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
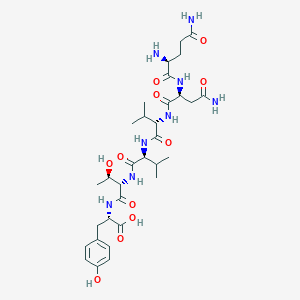
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
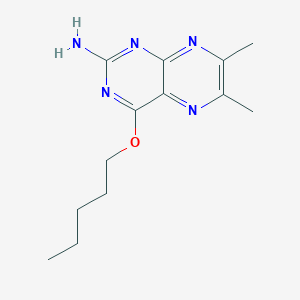
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
